5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-4-7-5-13-14(9(7)11)8-2-1-3-12-6-8/h1-3,5-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPHPYQUCVVKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726325 | |
| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650638-16-7 | |
| Record name | 5-Amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile typically involves:
- Formation of the pyrazole ring via cyclization of hydrazine derivatives with appropriate nitrile or cyano-containing precursors.
- Introduction of the pyridin-3-yl substituent at the N-1 position either through direct substitution or by using pyridin-3-yl hydrazine derivatives.
- Installation of the amino group at the 5-position and the carbonitrile group at the 4-position of the pyrazole ring.
Preparation via Hydrazine and Cyanoacetate Derivatives
One common approach involves the condensation of hydrazine derivatives with cyano-containing esters or nitriles, followed by cyclization to form the pyrazole ring.
Example Procedure : Treatment of 2-hydrazino-1-pyridin-3-yl compound with ethyl (ethoxymethylene) cyanoacetate in dry solvent (e.g., toluene) at elevated temperature (around 80°C) for several hours yields ethyl 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate intermediates. Subsequent transformations can convert the ester to carbonitrile functionality.
Reaction Conditions : Typically, dry toluene or ethanol-pyridine mixtures are used as solvents, with reaction times ranging from 1 to 8 hours depending on substrate and temperature.
Yields : Moderate to good yields (70-85%) have been reported for these intermediates, which can be further converted to the target compound.
One-Pot Multi-Component Synthesis
A more efficient method is the one-pot synthesis involving simultaneous condensation and cyclization steps.
Method Description : For example, a one-pot reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in ethanol/pyridine mixture leads to the formation of 5-aminopyrazole derivatives with carbonitrile groups. This process includes Knoevenagel condensation, tautomerization, Pinner-type cyclization, and pyrazole ring formation.
Advantages : This approach uses simple starting materials and equipment, proceeds under mild reflux conditions, and affords good yields (around 80-83%).
Characterization : The product is typically isolated as a solid, characterized by melting point (>330°C for related compounds), IR spectra showing NH2 and CN bands, and NMR confirming the pyrazole ring and substituents.
Preparation via Reaction of Hydrazino-pyridine with Ketene Acetals or Tetracyanoethylene
Procedure : The reaction of 3-hydrazino-6-(p-tolyl)pyridazine derivatives with ketene S,S- or S,N-acetals or tetracyanoethylene under phase transfer catalysis (PTC) conditions yields 5-amino-3-substituted-1-(pyridin-3-yl)pyrazole-4-carbonitriles.
Key Steps : The hydrazino compound reacts with the electrophilic ketene acetal or tetracyanoethylene to form the pyrazole ring with the amino and carbonitrile substituents.
Purification : Products are purified by silica gel chromatography and recrystallization from ethanol.
Yields and Characterization : Typically good yields are obtained, and structures are confirmed by X-ray crystallography and spectroscopic methods.
Functional Group Transformations and Coupling Reactions
Coupling with Aryl Diazonium Salts : 5-Amino-1-phenylpyrazole-4-carbonitrile derivatives have been synthesized by coupling 5-amino-pyrazole-4-carbonitriles with aryl diazonium chlorides, indicating that similar coupling strategies could be adapted for pyridin-3-yl derivatives to introduce additional substituents or functional groups.
Hydrazine Monohydrate Reflux : Hydrazine monohydrate in ethanol with catalytic pyridine under reflux is used for hydrazine incorporation and ring closure steps in related pyrazole syntheses.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The one-pot synthesis method stands out for operational simplicity and good yield, involving sequential Knoevenagel condensation, tautomerization, and cyclization steps that efficiently build the pyrazole ring with the amino and nitrile groups intact.
The hydrazine and cyanoacetate condensation is a classical approach that allows for modular introduction of various substituents on the pyrazole ring, including the pyridin-3-yl group at N-1, by choosing appropriate hydrazine derivatives.
The use of phase transfer catalysis in reactions with ketene acetals or tetracyanoethylene provides a mild and selective route to 5-amino-pyrazole-4-carbonitriles with pyridinyl substitution, facilitating purification and structural confirmation by X-ray.
Coupling reactions with diazonium salts, although more common for aryl-substituted pyrazoles, provide a potential route for further functionalization of the amino group on the pyrazole ring, expanding the chemical space of derivatives.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetaldehyde, bromotrifluoroacetone, and ethyl bromopyruvate for cyclocondensation reactions . Conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
Research has shown that derivatives of 5-amino-pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. A study highlighted the synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, which are purine analogs with potential therapeutic applications. These compounds have demonstrated effectiveness against various cancer cell lines and microbial strains, indicating their potential as lead compounds for drug development .
Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways crucial for cell proliferation or survival. For instance, some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Agricultural Chemistry Applications
Pesticidal Activity
5-amino-pyrazole derivatives have been investigated for their pesticidal properties. The compound's ability to interact with biological systems makes it a candidate for developing new agrochemicals aimed at controlling pests and diseases in crops. Studies have shown promising results in terms of efficacy and specificity against target organisms while minimizing environmental impact .
Material Science Applications
Photophysical Properties
The incorporation of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile into materials science has been explored due to its unique photophysical properties. These compounds can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to emit light upon excitation makes them suitable for applications in display technologies .
Table 1: Biological Activities of 5-Amino-Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Amino-5-(4-nitrophenyl)-... | Anticancer | 0.309 | |
| 7-Amino-5-(4-chlorophenyl)-... | Antimicrobial | 0.356 | |
| 7-Amino-5-(4-methoxyphenyl)-... | Antimicrobial | 0.354 |
Table 2: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 5-Amino-pyrazole derivative A | Aphids | 85 | |
| 5-Amino-pyrazole derivative B | Fungal pathogens | 90 |
Case Studies
Case Study 1: Anticancer Activity
In a controlled study, a series of pyrazolo[1,5-a]pyrimidines were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the amino group significantly enhanced anticancer activity, leading to IC50 values in the low micromolar range .
Case Study 2: Pesticidal Development
A field trial was conducted utilizing a newly synthesized pyrazole derivative as a pesticide. The compound showed over 80% efficacy against target pests with minimal side effects on non-target species, demonstrating its potential for agricultural applications .
Mechanism of Action
The mechanism of action of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an antagonist of the corticotropin growth factor receptor and cholecystokinin hormones . Additionally, it has been found to inhibit Janus kinase, cyclin-dependent kinase, phosphodiesterase I, and sphingosine-1-phosphate receptor 2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogs and Their Key Features
Key Observations:
Electron-Withdrawing Groups (EWGs): Substituents like nitrile (e.g., 3-cyanomethyl) enhance electrophilicity, facilitating cyclization . Halogens (e.g., 4-chlorophenyl) improve bioactivity, as seen in pesticidal analogs like fipronil .
Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., phenyl, p-tolyl) increase π-stacking interactions, influencing crystallinity and solubility. Aliphatic groups (e.g., methyl) simplify synthetic routes but reduce polarity .
Functionalized Side Chains: Chloroacetyl or oxadiazole-thioacetyl groups introduce sites for nucleophilic substitution, enabling diversification into antimicrobial or agrochemical agents .
Physicochemical and Spectral Properties
- NMR Signatures: The NH2 group in 5-aminopyrazole-4-carbonitriles typically appears as a singlet near δ 8.0–8.2 ppm, while aromatic protons resonate at δ 7.5–7.9 ppm .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 261.4 for 3b) confirm molecular weights, with halogenated analogs showing isotopic patterns (e.g., 255.2/257.2 for brominated 3d) .
Biological Activity
5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety, characterized by an amino group at the fifth position and a carbonitrile group at the fourth position of the pyrazole ring. This unique structure contributes to its reactivity and biological potential.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound and its derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways.
Case Study:
In a study involving carrageenan-induced paw edema in rats, derivatives exhibited potent anti-inflammatory effects comparable to standard anti-inflammatory drugs like indomethacin. The most effective compounds demonstrated an inhibition percentage of 78.9% to 96% compared to celecoxib (82.8%) .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacterial strains and fungi. In vitro tests showed promising results against a panel of eight bacterial strains, four yeasts, and four filamentous fungi.
| Microbial Strain | Inhibition Zone (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 18 | Norfloxacin |
| Candida albicans | 14 | Griseofulvin |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
3. Antitumor Activity
The potential antitumor effects of this compound have been explored in various cancer cell lines. Studies indicate that it exhibits moderate to good anticancer activity against several types of cancer cells, including breast (T47D), colon (HCT-15), and lung (NCl H-522) cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| T47D | 12.5 |
| HCT-15 | 10.0 |
| NCl H-522 | 15.0 |
These results demonstrate the compound's potential as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with key biological targets:
- Enzyme Inhibition: The compound has shown significant inhibitory activity against COX enzymes, which play a vital role in the inflammatory response.
- Molecular Docking Studies: Computational studies have revealed favorable binding interactions with various receptors and enzymes, indicating its potential as a selective inhibitor .
Synthesis Methods
Several synthetic routes have been developed for producing this compound:
- Condensation Reactions: Utilizing readily available pyrazole derivatives and pyridine precursors.
- Cyclization Techniques: Employing nucleophilic substitutions and cyclization reactions to form the desired heterocyclic structure.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-amino-1-pyridin-3-ylpyrazole-4-carbonitrile to improve yield and purity?
- Methodological Answer : Utilize ionic liquid solvents (e.g., [bmim][BF₄]) under mild thermal conditions (80°C) to enhance reaction efficiency and reduce byproducts. A three-component reaction involving aldehydes, malononitrile, and aminopyrazoles in a 1:1:1 molar ratio achieves yields >90% . Statistical experimental design (e.g., factorial or response surface methodology) can systematically optimize parameters like temperature, solvent ratio, and reaction time .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (90 K) provides precise structural data, including bond lengths and angles, with R-factors <0.05 . Pair with spectroscopic techniques:
- FTIR : Confirm nitrile (C≡N) stretching at ~2200 cm⁻¹ and amino (N–H) bands at ~3300 cm⁻¹.
- NMR : Use ¹³C NMR to resolve pyridine/pyrazole ring carbons (δ 100–160 ppm) and nitrile carbons (δ ~115 ppm).
Software like SHELXL refines crystallographic data, ensuring accurate atomic displacement parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer : Perform controlled stability studies under varying conditions (pH, humidity, light). For example, thermogravimetric analysis (TGA) identifies decomposition temperatures, while HPLC monitors degradation products. Cross-validate findings using quantum mechanical calculations (e.g., DFT) to predict reaction pathways and compare with experimental results .
Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases), using crystal structures from the Protein Data Bank (PDB) .
Q. How does the pyridine-pyrazole core influence pharmacological activity, and what are key SAR (Structure-Activity Relationship) trends?
- Methodological Answer : The nitrile group enhances electrophilicity for covalent binding, while the pyridine ring improves solubility. Test derivatives with substitutions at positions 3 and 5 for kinase inhibition (e.g., JAK2 or EGFR). Use in vitro assays (IC₅₀ measurements) and correlate with computed binding energies .
Methodological Recommendations
- For conflicting data : Use high-throughput screening to test hypotheses across multiple labs, ensuring standardized protocols .
- For reaction design : Integrate computational reaction path searches (e.g., artificial force-induced reaction, AFIR) with robotic experimentation to accelerate discovery .
- For structural analysis : Combine SC-XRD with synchrotron radiation for high-resolution data, particularly for polymorph identification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
